molecular formula C11H7BrN2 B11863437 8-(Bromomethyl)quinoline-5-carbonitrile CAS No. 74316-59-9

8-(Bromomethyl)quinoline-5-carbonitrile

Cat. No.: B11863437
CAS No.: 74316-59-9
M. Wt: 247.09 g/mol
InChI Key: QWLKBFXIPPZNKJ-UHFFFAOYSA-N
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Description

8-(Bromomethyl)quinoline-5-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline-5-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline-5-carbonitrile derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-5-carbonitrile derivatives with oxidized functional groups.

    Reduction: Aminoquinoline derivatives or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that 8-(Bromomethyl)quinoline-5-carbonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives of quinoline compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties :
The compound has been investigated for its anticancer potential. It has been found to inhibit the growth of several cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action involves inducing apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins .

Biological Research

Interaction with Biological Macromolecules :
this compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to functional modifications that may alter cellular processes. The quinoline ring system can intercalate into DNA, potentially disrupting its structure and function, which is critical in understanding its cytotoxic effects against cancer cells .

Material Science

The compound serves as an intermediate in the synthesis of more complex quinoline derivatives that are valuable in material science applications. These derivatives can be used in the development of dyes, pigments, and other industrial chemicals.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against resistant bacterial strains. The findings indicated that specific derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, highlighting their potential as new antimicrobial agents.

Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on multiple cancer cell lines. Results showed that some derivatives induced apoptosis through mechanisms involving mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications at specific positions on the quinoline ring significantly influence biological activity. For example, substituents at the C-6 and C-7 positions can enhance or diminish anticancer effects, indicating the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)quinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes, binding to receptors, or interfering with DNA synthesis. The bromomethyl group allows for covalent modification of biological targets, while the quinoline core can interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline-5-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    8-Chloromethylquinoline-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    8-(Hydroxymethyl)quinoline-5-carbonitrile: Contains a hydroxyl group, making it more polar and potentially more soluble in water.

Uniqueness

8-(Bromomethyl)quinoline-5-carbonitrile is unique due to its bromomethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Biological Activity

8-(Bromomethyl)quinoline-5-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a bromomethyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C10H7BrN2
  • Molecular Weight : 232.08 g/mol

The presence of these functional groups contributes to its potential biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with the quinoline nucleus demonstrate broad-spectrum antibacterial and antifungal activities. The mechanism of action is thought to involve the inhibition of nucleic acid synthesis and disruption of cellular membranes .

Compound Activity Target Organism Reference
This compoundAntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)
This compoundAntifungalCandida albicans

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The compound's cytotoxic effects are believed to be mediated through the activation of caspase pathways, leading to programmed cell death .

Case Study: Cytotoxicity Testing

In a recent study, the cytotoxic effects of this compound were evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa25Apoptosis via caspase activation
MCF-730Cell cycle arrest at G2/M phase

Antiviral Activity

Emerging research suggests that quinoline derivatives may possess antiviral properties. For instance, modifications in the structure of quinolines have been linked to enhanced activity against viruses such as HIV and influenza. The antiviral mechanism is thought to involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A review on quinoline derivatives emphasizes the importance of substituents on the quinoline ring in modulating activity:

  • Electron-Withdrawing Groups : Increase lipophilicity and enhance bioactivity.
  • Alkyl Substituents : Can improve solubility and cellular uptake.

Properties

CAS No.

74316-59-9

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-(bromomethyl)quinoline-5-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2

InChI Key

QWLKBFXIPPZNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)C#N

Origin of Product

United States

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